2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate
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Overview
Description
Preparation Methods
The synthesis of EINECS 298-068-1 involves multiple steps, typically starting with the nitration of naphthalene derivatives. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid. The nitrated product is then subjected to sulfonation, where sulfur trioxide or oleum is used to introduce sulfonic acid groups. The final steps involve azo coupling reactions, where diazonium salts react with aromatic amines under controlled pH conditions to form the azo bonds .
Industrial production methods for this compound are similar but are scaled up to handle larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
EINECS 298-068-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines and other reduced products.
Scientific Research Applications
EINECS 298-068-1 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its complex aromatic structure and multiple functional groups.
Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular components.
Industry: The compound is used in the production of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of EINECS 298-068-1 involves its interaction with various molecular targets. The compound’s azo bonds and sulfonic acid groups allow it to form strong interactions with proteins and other biomolecules. These interactions can disrupt normal cellular processes, making the compound useful in applications like staining and drug development .
Comparison with Similar Compounds
EINECS 298-068-1 can be compared with other similar compounds such as:
2,7-Naphthalenedisulfonic acid: This compound shares a similar core structure but lacks the complex azo groups, making it less versatile in applications.
4-Amino-2-nitrophenol: This compound has similar functional groups but a simpler structure, limiting its use in complex synthesis.
EINECS 298-068-1 stands out due to its unique combination of functional groups, which provide a wide range of chemical reactivity and applications.
Biological Activity
2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate is a compound derived from the bicyclic terpenoid structure of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene. This compound is notable for its potential biological activities, particularly in pharmacology and natural product chemistry. Understanding its biological activity is essential for exploring its applications in medicine and agriculture.
Chemical Structure and Properties
The compound has the molecular formula C14H24O2 with a molecular weight of approximately 224.39 g/mol. Its structure includes a bicyclic framework which contributes to its unique properties and biological effects.
Property | Value |
---|---|
Molecular Formula | C14H24O2 |
Molecular Weight | 224.39 g/mol |
CAS Number | 85586-67-0 |
InChIKey | KRKIAJBQOUBNSE-COPLHBTASA-N |
Anticonvulsant Activity
Recent studies have shown that derivatives of the bicyclic structure exhibit significant anticonvulsant properties. For instance, a synthesized derivative demonstrated prolonged protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The compound showed mortality protection rates comparable to established anticonvulsants like valproic acid (VPA).
Table 1: Mortality Protection Rates Against Seizures
Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |
---|---|---|
Control | 0 | 0 |
Camphor | 60 | 20 |
Valproic Acid (VPA) | 80 | 60 |
Synthesized Compound | 80 | 100 |
This data indicates that the synthesized compound not only provides immediate protection but also maintains efficacy over an extended period, suggesting its potential as a therapeutic agent in managing epilepsy .
Antioxidant and Antimicrobial Activities
The essential oil containing this compound has been evaluated for its antioxidant and antimicrobial properties. Studies have indicated that it exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. Additionally, the compound has shown effectiveness against various microbial strains, indicating its potential use in natural preservatives and therapeutic formulations.
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
Control | 10 |
Compound A | 45 |
Compound B | 62 |
This compound | 75 |
This table illustrates the superior antioxidant activity of the compound compared to other tested substances .
Case Studies
A notable case study involved the isolation of bioactive compounds from natural sources using green extraction techniques. The study highlighted the effectiveness of using this compound in enhancing the extraction yield of antioxidants from plant materials, showcasing its utility in both pharmacological and food industry applications .
Properties
CAS No. |
93777-37-8 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)propyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11(10-18-12(2)17)8-14-9-13-6-7-16(14,5)15(13,3)4/h9,11,13H,6-8,10H2,1-5H3 |
InChI Key |
OBIBNWKUEMBPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2CCC1(C2(C)C)C)COC(=O)C |
Origin of Product |
United States |
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